

Favipiravir's Mechanism of Action Against RNA Viruses: An In-depth Technical Guide

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Compound of Interest

Compound Name: Favipiravir sodium

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Abstract

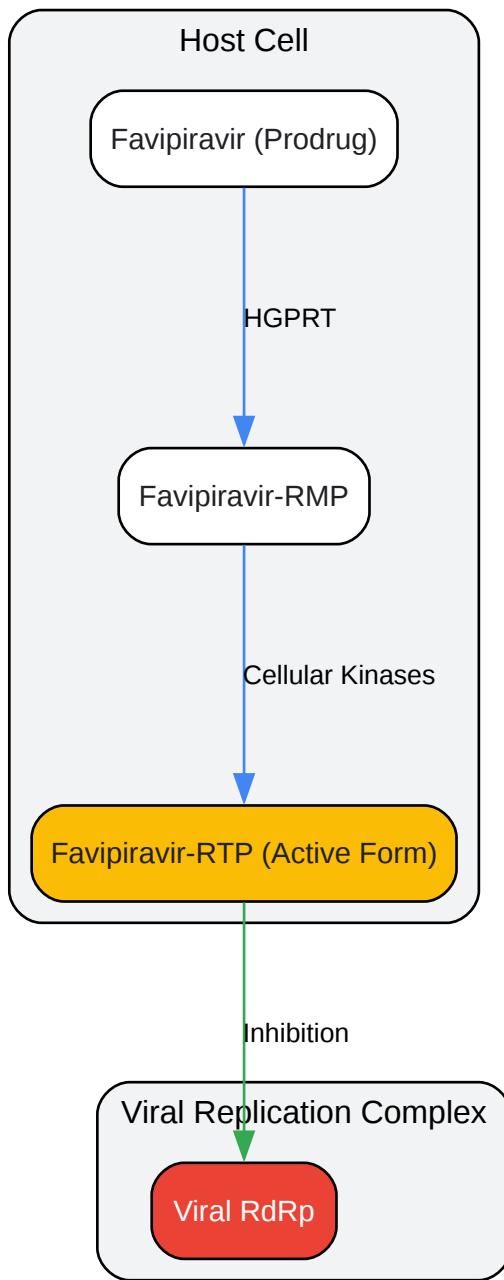
Favipiravir (also known as T-705) is a broad-spectrum antiviral agent with demonstrated efficacy against a range of RNA viruses.^[1] As a prodrug, it undergoes intracellular phosphoribosylation to its active form, favipiravir ribofuranosyl-5'-triphosphate (favipiravir-RTP), which selectively targets the viral RNA-dependent RNA polymerase (RdRp).^{[1][2]} This guide provides a comprehensive overview of the core mechanisms of favipiravir's antiviral activity, focusing on its molecular interactions with the viral replication machinery. It details the intracellular activation pathway and the dual inhibitory mechanisms of lethal mutagenesis and chain termination. This document also includes a compilation of quantitative data on its antiviral activity and detailed protocols for key experimental assays.

Intracellular Activation of Favipiravir

Favipiravir is administered in an inactive form and must be metabolized within the host cell to exert its antiviral effect.^[3] The activation is a multi-step process mediated by host cell enzymes.^[4]

The intracellular activation pathway of favipiravir begins with its conversion to favipiravir-ribofuranosyl-5'-monophosphate (favipiravir-RMP) by hypoxanthine-guanine phosphoribosyltransferase (HGPRT). Subsequently, cellular kinases further phosphorylate

favipiravir-RMP to its active triphosphate form, favipiravir-RTP. This active metabolite then serves as a substrate for the viral RdRp.



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Intracellular activation pathway of favipiravir.

Core Mechanisms of Action

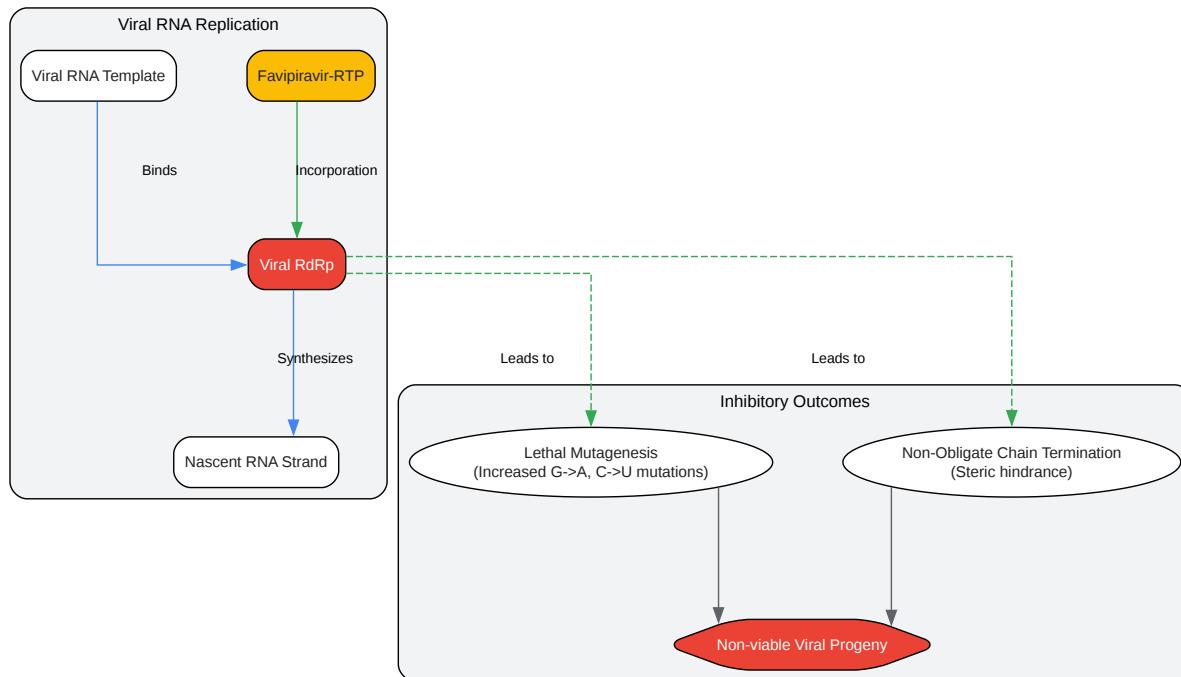
The antiviral activity of favipiravir-RTP is primarily attributed to its interaction with the viral RdRp, leading to the disruption of viral genome replication through two main mechanisms: lethal mutagenesis and non-obligate chain termination.

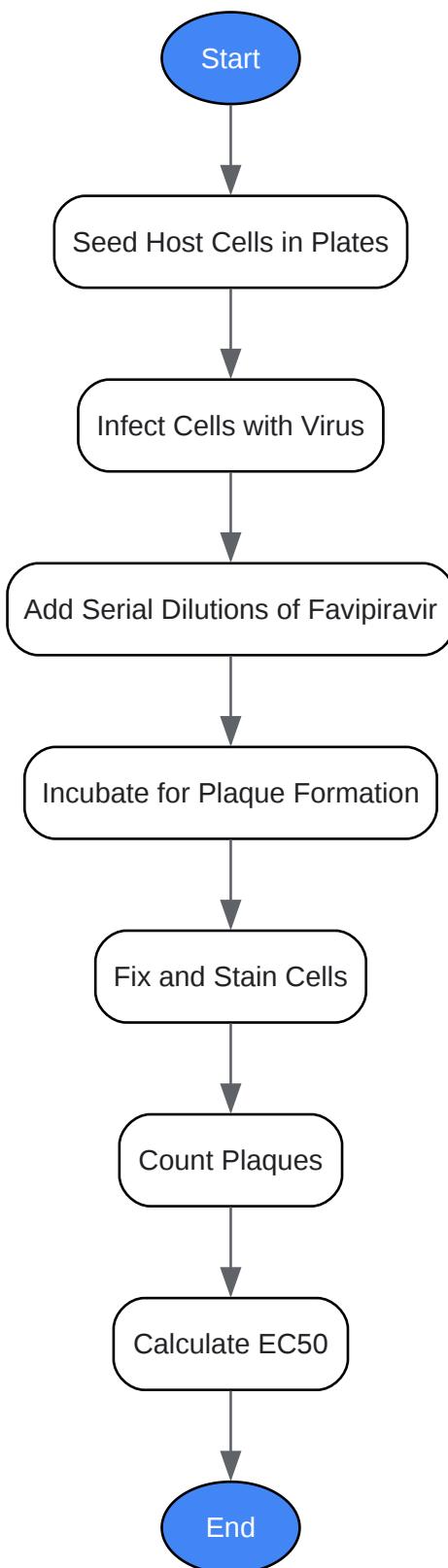
Lethal Mutagenesis

Lethal mutagenesis is a key mechanism of favipiravir's antiviral effect. Favipiravir-RTP, acting as a purine analog, is incorporated into the nascent viral RNA strand by the RdRp. This incorporation does not immediately halt RNA synthesis. Instead, the incorporated favipiravir can ambiguously base-pair with either cytosine or uracil during subsequent rounds of replication. This leads to an accumulation of transition mutations (G-to-A and C-to-U) throughout the viral genome. The increased mutation rate surpasses the virus's error threshold, resulting in the production of non-viable viral progeny and ultimately leading to the extinction of the viral population.

Non-Obligate Chain Termination

In addition to inducing mutations, the incorporation of favipiravir-RTP can also lead to the termination of RNA chain elongation. While not an obligate chain terminator, the presence of favipiravir in the template or nascent strand can create a steric hindrance that impedes the translocation of the RdRp, thereby slowing down or halting further nucleotide incorporation. Cryo-electron microscopy studies have revealed that favipiravir-RTP can adopt a non-productive binding mode within the RdRp active site, which may contribute to this inhibitory effect.



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